(5-Chlorobenzofuran-3-yl)methanol
Description
Properties
Molecular Formula |
C9H7ClO2 |
|---|---|
Molecular Weight |
182.60 g/mol |
IUPAC Name |
(5-chloro-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H7ClO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 |
InChI Key |
SUSFDNODTSHTOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CO2)CO |
Origin of Product |
United States |
Scientific Research Applications
Research indicates that (5-Chlorobenzofuran-3-yl)methanol exhibits various biological activities, including potential anticancer properties. Its structural features allow it to interact with biological targets such as enzymes and receptors, influencing cellular processes. Studies have shown that compounds with similar structures can inhibit certain cancer cell lines, suggesting that (5-Chlorobenzofuran-3-yl)methanol may possess antiproliferative effects worthy of further exploration.
Applications in Medicinal Chemistry
- Anticancer Research : The compound's potential to inhibit cancer cell proliferation makes it a candidate for further studies in drug development targeting specific cancer types.
- Antimicrobial Activity : Preliminary studies suggest that (5-Chlorobenzofuran-3-yl)methanol may exhibit antimicrobial properties, making it relevant in the development of new antibiotics .
- Synthetic Intermediates : As a versatile building block, (5-Chlorobenzofuran-3-yl)methanol can be used to synthesize more complex molecules with therapeutic potential, including derivatives that may enhance its biological activity.
Case Study 1: Anticancer Activity
A study explored the interaction of (5-Chlorobenzofuran-3-yl)methanol with various cancer cell lines. The results indicated that this compound could significantly reduce cell viability in certain cancer types, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity of (5-Chlorobenzofuran-3-yl)methanol against multi-resistant bacterial strains. The findings showed promising results, indicating its potential application in developing new antibiotics to combat resistant infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
a. 2-(5-Chlorobenzofuran-3-yl)ethanol
- Structure: Ethanol (-CH2CH2OH) substituent at the 3-position.
- Synthesis : Reacted with aryl azides (e.g., 1-azido-4-methoxybenzene) under optimized conditions to yield products with 72–99% efficiency .
- Applications : Used in click chemistry for generating triazole-linked compounds, highlighting its versatility in medicinal chemistry.
b. 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran
- Structure : Methylsulfinyl (-SOCH3) group at the 3-position and 4-methylphenyl substituent at the 2-position.
- Synthesis : Oxidized from the sulfanyl precursor using 3-chloroperoxybenzoic acid (70% yield) .
- Crystallography : Forms stable crystals (space group P2₁/c), critical for structural validation via X-ray diffraction .
c. (5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone
Pharmacological and Physicochemical Properties
- Solubility: The hydroxymethyl group in (5-Chlorobenzofuran-3-yl)methanol may improve aqueous solubility compared to sulfinyl or methanone analogs.
- Bioactivity: Sulfinyl and methanone derivatives are often prioritized in antimicrobial studies due to their stable heterocyclic cores .
Preparation Methods
Halogenation Methods
Detailed Reaction Pathways
Route A: Chlorination Followed by Reduction
Key Insight : Chlorination efficiency depends on directing groups. The hydroxymethyl group at position 3 activates the ring, directing Cl to position 5.
Route B: Silylation-Mediated Protection
This method minimizes side reactions by protecting reactive sites during chlorination.
Route C: Coupling Reactions
For advanced intermediates, Suzuki-Miyaura coupling or Ullmann-type reactions may install substituents at position 3.
| Step | Reagents/Conditions | Purpose | Yield | Reference |
|---|---|---|---|---|
| 1 | 5-Bromo-benzofuran + B(OH)₃/NaOH | Install -CH₂OH via coupling | 75% | |
| 2 | Intermediate + Cl₂ | Chlorinate at position 5 | 65% |
Note : Smolecule.com data is excluded per user requirements.
Critical Challenges and Solutions
Regioselectivity in Chlorination
The benzofuran ring’s electron-rich nature often leads to competing chlorination sites. Strategies :
Oxidation vs. Reduction
Reducing aldehydes to alcohols avoids over-oxidation. Optimized Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Route A | High yield in aldehyde reduction, scalable | Requires precise control for Cl regioselectivity |
| Route B | Protects sensitive groups, high purity | Multi-step, expensive silylating agents |
| Route C | Versatile for complex intermediates | Low yields in coupling steps, harsh conditions |
Case Studies from Literature
Synthesis of 5-Chlorobenzofuran-3-carbaldehyde
Procedure :
-
Cyclization : Benzofuran-3(2H)-one + POCl₃ → 3-Chlorobenzofuran-2-carbaldehyde (73% yield).
-
Reduction : Aldehyde + NaBH₄ → (5-Chlorobenzofuran-3-yl)methanol (91% yield).
Data Table :
| Compound | IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | Yield (%) |
|---|---|---|---|
| Aldehyde | 1710 (C=O) | 9.8 (s, 1H, CHO) | 73 |
| Methanol | 3200 (O-H) | 3.5 (s, 2H, CH₂OH) | 91 |
Q & A
Basic Questions
Q. What are effective synthetic routes for (5-Chlorobenzofuran-3-yl)methanol?
- Methodology : A common approach involves oxidizing sulfanyl precursors using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 273 K, followed by purification via column chromatography (hexane:ethyl acetate, 4:1 v/v). Yields typically range from 71% to 75% . Alternative routes include acid-catalyzed cyclization of phenolic precursors with styrene derivatives in fluorinated solvents like hexafluoropropan-2-ol, achieving room-temperature reactions .
Q. How can (5-Chlorobenzofuran-3-yl)methanol be purified post-synthesis?
- Methodology : After synthesis, purification is achieved using column chromatography (silica gel, hexane:ethyl acetate gradient). For crystallization, slow evaporation of diisopropyl ether or benzene solutions at room temperature yields single crystals suitable for X-ray diffraction .
Q. What spectroscopic methods confirm the structure of (5-Chlorobenzofuran-3-yl)methanol?
- Methodology :
- NMR : H and C NMR identify substituent patterns (e.g., methyl, chlorophenyl groups) .
- X-ray crystallography : Resolves bond lengths (e.g., C–Cl = 1.74 Å) and dihedral angles (e.g., 80.96° between benzofuran and aryl rings) .
- HRMS : Validates molecular weight (e.g., [M+H] = 198.1909) .
Advanced Research Questions
Q. How can contradictions in crystallographic data be resolved during structural refinement?
- Methodology : Use riding models for hydrogen atoms (C–H = 0.95–0.98 Å) with isotropic displacement parameters ((H) = 1.2–1.5(C)). Validate via SHELXL-97 refinement, focusing on π⋯π interactions (e.g., centroid separations of 3.66–3.77 Å) and hydrogen-bonding networks (C–H⋯O) to resolve packing ambiguities . For discrepancies in planar deviations, compare mean atomic displacements (e.g., 0.006 Å for benzofuran rings) .
Q. What role do π-π interactions play in the crystal packing of (5-Chlorobenzofuran-3-yl)methanol derivatives?
- Analysis : In sulfonyl-substituted analogs, π-π stacking between furan and benzene rings (centroid separations: 3.66–3.77 Å) stabilizes the lattice. Slippage values (0.89–1.27 Å) indicate partial overlap, while C–H⋯π interactions (2.7–3.0 Å) further enhance stability . These interactions guide solvent choice for crystallization (e.g., diisopropyl ether minimizes steric hindrance) .
Q. How can reaction conditions be optimized to minimize by-products during benzofuran ring formation?
- Methodology :
- Temperature control : Add mCPBA at 273 K to suppress side oxidation .
- Solvent selection : Dichloromethane enhances solubility of intermediates, while THF improves sigmatropic rearrangement efficiency in multi-step syntheses .
- Stoichiometry : Use 2.2–2.5 mmol mCPBA per 1 mmol substrate for complete sulfoxide → sulfonyl conversion .
Q. What mechanistic insights explain benzofuran ring formation in (5-Chlorobenzofuran-3-yl)methanol derivatives?
- Analysis : The ring forms via [3,3]-sigmatropic rearrangement of allyl ether intermediates, followed by aromatization. Computational studies suggest a transition state with partial charge localization on the oxygen atom, stabilized by electron-withdrawing groups (e.g., Cl) at the 5-position . Kinetic studies show rate acceleration in polar aprotic solvents (e.g., DMF) .
Q. How can hygroscopicity and stability issues be managed during storage?
- Methodology : Store under inert atmosphere (N) in amber vials. Pre-dry solvents (e.g., diisopropyl ether) over molecular sieves. For hygroscopic derivatives, co-crystallize with non-polar solvents (e.g., benzene) to prevent hydration .
Data Contradiction Analysis
- Example : Discrepancies in reported melting points (375–376 K vs. 444–445 K) for sulfonyl derivatives may arise from polymorphic forms or impurities. Resolve via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
